molecular formula C9H7FO3 B13413478 Methyl 4-(fluorocarbonyl)benzoate CAS No. 709-69-3

Methyl 4-(fluorocarbonyl)benzoate

Cat. No.: B13413478
CAS No.: 709-69-3
M. Wt: 182.15 g/mol
InChI Key: GZGWYTNBYDPWKD-UHFFFAOYSA-N
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Description

Methyl 4-(fluorocarbonyl)benzoate is an organic compound with the molecular formula C9H7FO3. It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a fluorocarbonyl group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(fluorocarbonyl)benzoate can be synthesized through several methods. One common method involves the esterification of 4-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(fluorocarbonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in methanol.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 4-Fluorobenzoic acid and methanol.

    Reduction: 4-Fluorobenzyl alcohol.

Scientific Research Applications

Methyl 4-(fluorocarbonyl)benzoate is used in several scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-(fluorocarbonyl)benzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The fluorocarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(fluorocarbonyl)benzoate is unique due to the presence of both the fluorocarbonyl and ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .

Properties

CAS No.

709-69-3

Molecular Formula

C9H7FO3

Molecular Weight

182.15 g/mol

IUPAC Name

methyl 4-carbonofluoridoylbenzoate

InChI

InChI=1S/C9H7FO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3

InChI Key

GZGWYTNBYDPWKD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)F

Origin of Product

United States

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